
Isoforms of glutaminyl cyclase: QPCT and
QPCTL

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glutaminyl cyclases-IN-1

Cat. No.: B12401065 Get Quote

An In-depth Technical Guide to the Isoforms of Glutaminyl Cyclase: QPCT and QPCTL

For Researchers, Scientists, and Drug Development Professionals

Introduction
Glutaminyl cyclases (QCs) are a class of metalloenzymes that catalyze the intramolecular

cyclization of N-terminal glutamine residues into pyroglutamate (pGlu).[1] This post-

translational modification is critical for the maturation, stability, and biological activity of a wide

array of proteins and peptides.[2][3] In humans, two principal isoforms of this enzyme exist:

Glutaminyl-peptide cyclotransferase (QPCT) and Glutaminyl-peptide cyclotransferase-like

protein (QPCTL).[4] While both enzymes catalyze the same fundamental reaction, their distinct

subcellular localizations and substrate repertoires lead to divergent and non-redundant

physiological and pathological roles.[5]

QPCT, also known as secretory QC (sQC), is primarily involved in the maturation of

neuroendocrine peptides and has been heavily implicated in the pathology of Alzheimer's

disease through its modification of amyloid-β peptides.[1][4] In contrast, QPCTL, or isoQC, is a

Golgi-resident enzyme critical for modifying substrates within the secretory pathway, most

notably the immune checkpoint protein CD47 and various chemokines.[4][6][7] This central role

in immunology has positioned QPCTL as a significant target for cancer immunotherapy.[1][8]

This guide provides a detailed overview of the molecular characteristics, biological functions,

and experimental methodologies related to QPCT and QPCTL.
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Molecular and Enzymatic Characteristics
QPCT and QPCTL are zinc-dependent enzymes that exhibit high structural homology but are

encoded by different genes and operate in distinct cellular compartments.[1][3]

QPCT (sQC): Encoded by the QPCT gene, this isoform contains an N-terminal signal

peptide that directs it to the secretory pathway, leading to its secretion into the extracellular

space or localization within secretory granules.[4][9] It is highly expressed in the brain,

particularly the hippocampus and striatum.[1]

QPCTL (isoQC): Encoded by the QPCTL gene, QPCTL possesses an N-terminal signal

anchor that retains it within the Golgi apparatus.[1][7] This localization ensures its activity is

directed towards proteins transiting through the secretory pathway before they reach the cell

surface or are secreted.[6][9]

Both enzymes catalyze the conversion of an N-terminal glutaminyl residue to a pyroglutamyl

residue, releasing ammonia in the process. This modification neutralizes the N-terminal charge,

increases hydrophobicity, and confers resistance to degradation by aminopeptidases.[1][2][10]

Data Presentation: Comparative Properties and Kinetics
The fundamental properties and kinetic parameters of the human glutaminyl cyclase isoforms

are summarized below.

Property QPCT (sQC) QPCTL (isoQC/gQC)

Gene (Human) QPCT QPCTL

Chromosomal Locus (Human) 2p22.2 19p13.3

Subcellular Localization
Secretory Pathway,

Extracellular
Golgi Apparatus

Key Physiological Substrates

Neuroendocrine peptides

(TRH, GnRH), Amyloid-β (Aβ)

peptides

CD47, Chemokines (CCL2,

CCL7, CX3CL1)

Primary Disease Association Alzheimer's Disease
Cancer, Inflammatory

Disorders
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Table 1: Comparative summary of human QPCT and QPCTL.[1][4][7]

Kinetic Parameter Value for Human QPCT (WT)

K_m_ (mM) 1.8 ± 0.2

k_cat_ (s⁻¹) 19.8 ± 0.9

k_cat_/K_m_ (mM⁻¹s⁻¹) 11.0

Table 2: Kinetic parameters for wild-type human QPCT. Data obtained using a model substrate

under specific assay conditions.[11] The catalytic efficiencies for specific physiological

substrates may vary.

Substrate
Primary Modifying Isoform
(In Vivo)

Biological Impact of
Pyroglutamylation

Amyloid-β (Aβ) QPCT

Increases hydrophobicity,

aggregation propensity, and

neurotoxicity.[1][10]

CD47 QPCTL

Essential for high-affinity

binding to SIRPα, enabling the

"don't eat me" signal.[6][7]

CCL2 (MCP-1) QPCTL

Protects from DPP4-mediated

degradation, stabilizing the

chemokine and regulating

monocyte migration.[5][12]

CCL7 (MCP-3) QPCTL

Protects from DPP4-mediated

degradation, sustaining

monocyte homeostasis.[5][12]

Thyrotropin-releasing hormone

(TRH)
QPCT

Required for hormonal stability

and activity.[7]

Table 3: Substrate specificity and functional outcomes. The in vivo specificity is largely dictated

by the distinct subcellular localization of the enzymes.[7]
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Inhibitor Target(s) IC₅₀ (QPCTL) IC₅₀ (QPCT)
Therapeutic
Area

SEN177 QPCT/QPCTL ~13 nM - 15 nM N/A
Cancer

Immunotherapy

PQ912

(Varoglutamstat)
QPCT/QPCTL Potent inhibitor ~62.5 nM

Alzheimer's

Disease

QP5038 QPCT/QPCTL ~3.8 nM
Comparable to

QPCTL

Cancer

Immunotherapy

BI-X QPCT/QPCTL 1 nM 1 nM Cancer, Fibrosis

Table 4: Potency of selected small molecule inhibitors. IC₅₀ values can vary based on assay

conditions.[6][9][12][13][14]

Key Signaling Pathways
QPCTL and the CD47-SIRPα Immune Checkpoint
QPCTL is a critical regulator of the CD47-SIRPα "don't eat me" signal, a key pathway used by

cancer cells to evade phagocytosis by myeloid cells like macrophages.[1] Nascent CD47

protein translated into the ER is trafficked through the Golgi, where resident QPCTL catalyzes

the pyroglutamylation of its N-terminal glutamine. This modification is indispensable for the

high-affinity interaction between CD47 on the cancer cell and the SIRPα receptor on a

macrophage.[6] This binding initiates an inhibitory downstream signal within the macrophage,

preventing it from engulfing the cancer cell. Inhibition of QPCTL blocks this crucial modification,

reducing CD47-SIRPα binding and re-engaging the macrophage's phagocytic activity.[15]
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Caption: QPCTL-mediated maturation of CD47 inhibits macrophage phagocytosis.

QPCT/L and Chemokine Stability
The stability and activity of several key chemokines, which guide the migration of immune cells,

are regulated by N-terminal pyroglutamylation.[12][16] In their nascent form, chemokines like

CCL2 and CCL7 possess an N-terminal glutamine. If secreted unmodified, they are susceptible

to cleavage by extracellular aminopeptidases such as dipeptidyl peptidase 4 (DPP4), which

truncates and inactivates them.[12] The Golgi-resident QPCTL modifies these chemokines prior

to secretion.[5] The resulting pGlu-chemokine is protected from DPP4-mediated degradation,
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ensuring its stability in the extracellular matrix and sustaining its ability to recruit monocytes to

sites of inflammation or to a tumor microenvironment. In vivo studies show QPCTL is the

dominant enzyme for this function, with the secreted QPCT unable to compensate for its loss.

[12]
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Caption: QPCTL protects chemokines from degradation by DPP4.

Experimental Protocols & Workflows
Protocol: Fluorimetric Glutaminyl Cyclase Activity Assay
This protocol is adapted from commercially available kits and literature to measure QC activity

and screen for inhibitors.[13] It is a two-step assay that measures the fluorescence generated

upon the cleavage of a pGlu-fluorophore conjugate.

Methodology:

Reagent Preparation:

Prepare assay buffer (e.g., HEPES pH 6.0-8.0, with 1 mM DTT).

Dilute recombinant human QPCT or QPCTL to the desired concentration in assay buffer.

Dilute the substrate (e.g., H-Gln-AMC) in assay buffer to a working concentration (e.g., 80

µM).

Dilute the developer enzyme, pyroglutamyl peptidase 1 (PGPEP1), in assay buffer.

For inhibitor screening, prepare serial dilutions of the test compound.

Reaction Incubation:

Add 50 µL of assay buffer (and inhibitor, if applicable) to the wells of a 96-well plate.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 50 µL of the QC enzyme/substrate mixture to each well.

Incubate at 37°C for 60-120 minutes.

Development and Measurement:

Stop the QC reaction and initiate development by adding 50 µL of the PGPEP1 developer

solution. PGPEP1 specifically cleaves the pGlu-AMC bond formed by QC, releasing the
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fluorescent AMC group.

Incubate for 15-30 minutes at 37°C.

Measure fluorescence using a microplate reader with excitation at ~380 nm and emission

at ~460 nm (for AMC).

Data Analysis:

Subtract background fluorescence (wells with no QC enzyme).

Calculate the rate of reaction from the fluorescence signal over time.

For inhibitor screening, plot the reaction rate against inhibitor concentration and fit to a

dose-response curve to determine the IC₅₀.
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1. Prepare Reagents
(Buffer, Enzyme, Substrate, Inhibitor)

2. Add Reagents to 96-Well Plate
(Buffer ± Inhibitor)

3. Pre-incubate at 37°C

4. Initiate Reaction
(Add Enzyme + Substrate)

5. Incubate at 37°C (Step 1)
QPCT/L converts Gln-AMC -> pGlu-AMC

6. Add Developer Enzyme
(PGPEP1)

7. Incubate at 37°C (Step 2)
PGPEP1 cleaves pGlu-AMC -> pGlu + AMC (Fluorescent)

8. Measure Fluorescence
(Ex: 380nm, Em: 460nm)

9. Analyze Data
(Calculate Rate, Determine IC₅₀)

Workflow for a fluorimetric glutaminyl cyclase activity assay.
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Workflow for an in vitro macrophage phagocytosis assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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